2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (4-bromophenoxy)acetate
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Overview
Description
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-BROMOPHENOXY)ACETATE is a complex organic compound that belongs to the class of benzoxathioles This compound is characterized by the presence of a benzoxathiole ring system, which is a bicyclic structure containing both oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-BROMOPHENOXY)ACETATE typically involves multiple steps, starting with the preparation of the benzoxathiole core. One common method involves the reaction of 2-aminophenol with carbon disulfide and an alkylating agent to form the benzoxathiole ring . The phenyl group can be introduced through a Friedel-Crafts acylation reaction, while the bromophenoxy acetate moiety can be attached via an esterification reaction using 4-bromophenol and acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance reaction efficiency. Additionally, purification techniques like recrystallization or chromatography are used to isolate the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-BROMOPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzoxathiole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the bromophenoxy moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-BROMOPHENOXY)ACETATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-BROMOPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLPROPANOATE: Similar structure but with a different ester group.
2-OXO-2H-1,3-BENZOXATHIOL-5-YL ACETATE: Lacks the phenyl and bromophenoxy groups.
Uniqueness
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-BROMOPHENOXY)ACETATE is unique due to the presence of both a phenyl group and a bromophenoxy acetate moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H13BrO5S |
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Molecular Weight |
457.3 g/mol |
IUPAC Name |
(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-(4-bromophenoxy)acetate |
InChI |
InChI=1S/C21H13BrO5S/c22-14-6-8-15(9-7-14)25-12-19(23)26-16-10-17(13-4-2-1-3-5-13)20-18(11-16)28-21(24)27-20/h1-11H,12H2 |
InChI Key |
ABLPVCXSNFPIBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)Br)SC(=O)O3 |
Origin of Product |
United States |
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